molecular formula C15H18N2O2 B15305900 tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B15305900
M. Wt: 258.32 g/mol
InChI Key: WEBQYEYSWNMNDG-UHFFFAOYSA-N
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Description

tert-Butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with a cyclopropyl group at position 2 and a tert-butyl ester at position 5. This structure combines a rigid bicyclic framework with sterically bulky and electronically unique substituents, making it a promising intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)11-6-10-7-12(9-4-5-9)17-13(10)16-8-11/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

WEBQYEYSWNMNDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C2C(=C1)C=C(N2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Pyrrolo[2,3-b]pyridine Core:

    • The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
    • Reagents such as 4-bromo-1H-indole and n-butyllithium (n-BuLi) are often used in the presence of an electrophile like dimethylformamide (DMF) to introduce formyl groups .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • tert-Butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
  • Reduction:

    • Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
  • Substitution:

    • The compound can participate in substitution reactions, particularly nucleophilic substitutions, where reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used .

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaH, KOtBu, in solvents like dimethyl sulfoxide (DMSO) or THF.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry.

Biology:

    Biological Activity Studies: It is used in studies to evaluate its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine:

    Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly targeting specific enzymes or receptors.

Industry:

    Material Science: It finds applications in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily studied in the context of its biological activities. The compound is known to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Carboxylates

Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 2-cyclopropyl tert-butyl ~259 (estimated) Intermediate with enhanced stability; cyclopropyl may improve lipophilicity. [Synthesis context]
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-chloro, 1-TIPS ethyl 380.9 TIPS-protected intermediate; used in deprotection strategies.
Ethyl 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-chloro, 1-tosyl ethyl 439.9 Tosyl group facilitates substitution reactions (e.g., with amines).
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-bromo, 3-methyl, 2,3-dihydro tert-butyl 313.19 Bromo substituent enables cross-coupling reactions.
Ethyl 2-arylthio-7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridine-5-carboxylate 7-cyclopropyl, 3-nitro, 4-oxo, 2-arylthio ethyl Varies Thienopyridine core; exhibits cytotoxicity in cancer cell lines.

Structural and Electronic Differences

  • Ester Groups : The tert-butyl ester in the target compound confers superior steric protection against enzymatic degradation compared to ethyl esters in analogs (e.g., ). This stability is critical for intermediates requiring selective deprotection .
  • Chloro (): Acts as a leaving group, enabling nucleophilic substitution (e.g., amination in ). Bromo (): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
  • Core Modifications: The thieno[2,3-b]pyridine derivative () replaces the pyrrole ring with thiophene, altering electronic properties and bioactivity.

Biological Activity

tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in the realm of kinase inhibition and anti-inflammatory effects. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a bicyclic structure that includes a pyrrole and a pyridine ring. The synthesis typically involves multi-step processes that modify the core structure to introduce various substituents, enhancing its biological properties.

Synthesis Example

A notable synthesis route involves the use of [(R)-1-(3-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester as a precursor, which undergoes several transformations to yield the target compound .

Kinase Inhibition

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including this compound, exhibit potent inhibitory activity against various kinases. Specifically, studies have shown that these compounds can inhibit protein kinases involved in cancer progression, such as IGF1 and others related to solid tumors .

Table 1: Inhibitory Activity Against Selected Kinases

Compound NameTarget KinaseIC50 (µM)Reference
This compoundIGF1R0.48
Compound Acdc70.35
Compound BSrc0.60

Anti-inflammatory Effects

In addition to kinase inhibition, this compound has demonstrated significant anti-inflammatory properties. For instance, it has been shown to inhibit TNF-α release from macrophages upon exposure to pro-inflammatory stimuli like lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.

Case Study: TNF-α Inhibition

In a study evaluating the effects of various pyrrolo[2,3-b]pyridine derivatives on TNF-α production:

  • Methodology : Mouse bone marrow-derived macrophages were stimulated with LPS.
  • Findings : this compound exhibited dose-dependent inhibition of TNF-α release, comparable to established PDE4 inhibitors like rolipram .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at specific positions on the pyrrole or pyridine rings can significantly enhance or reduce activity against targeted kinases or inflammatory pathways.

Key Findings from SAR Studies

  • Nitrogen Placement : Variations in nitrogen placement within the ring system have shown substantial effects on potency against PDE4B.
  • Aryl Substituents : The choice of aryl groups impacts both kinase inhibition and anti-inflammatory activity. For example, certain substitutions have been linked to improved selectivity and potency .

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